

An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclopropane-1-sulfonamide

Cat. No.: B045804

[Get Quote](#)

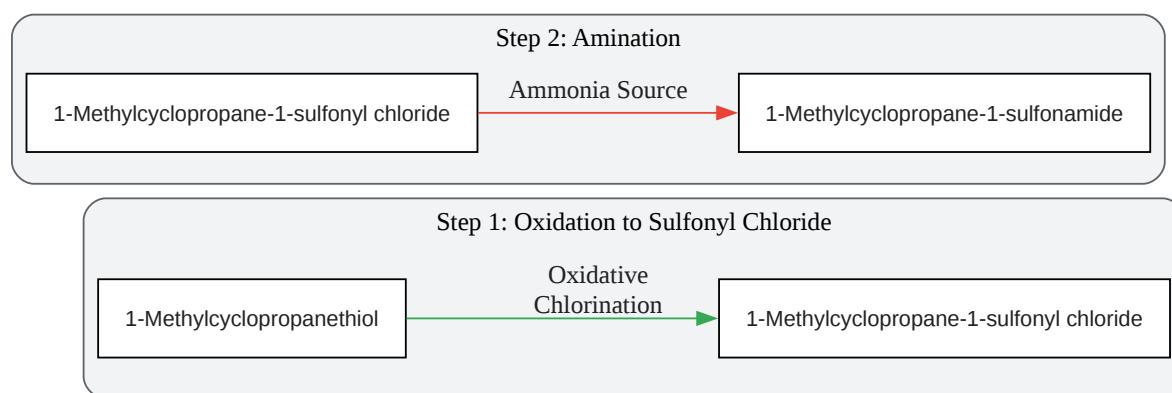
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methylcyclopropane-1-sulfonamide**, a molecule of interest in medicinal chemistry, primarily recognized as a metabolite of the direct-acting antiviral agent Glecaprevir. This document details a plausible synthetic route, summarizes its known chemical and physical properties, and discusses its biological relevance within the context of its parent drug and the broader class of sulfonamides. The information is presented to support further research and development activities involving this compound.

Introduction

1-Methylcyclopropane-1-sulfonamide is a small organic molecule featuring a sulfonamide functional group attached to a 1-methylcyclopropane ring. Its significance in the pharmaceutical landscape stems from its identification as a metabolite of Glecaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.^[1] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities.^{[2][3]} The unique structural and conformational properties of the cyclopropane ring can influence a molecule's physicochemical properties, metabolic stability, and biological


activity. This guide aims to consolidate the available technical information on **1-Methylcyclopropane-1-sulfonamide** to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of 1-Methylcyclopropane-1-sulfonamide

While a specific, published experimental protocol for the synthesis of **1-Methylcyclopropane-1-sulfonamide** is not readily available in the peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established chemical principles and analogous syntheses of similar compounds, such as cyclopropyl sulfonamide and 1-methylcyclobutane-1-sulfonamide.^{[3][4]} The most direct approach involves the amination of the commercially available precursor, 1-methylcyclopropane-1-sulfonyl chloride.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 1-methylcyclopropanethiol, proceeding through a sulfonyl chloride intermediate, followed by amination to yield the final product.

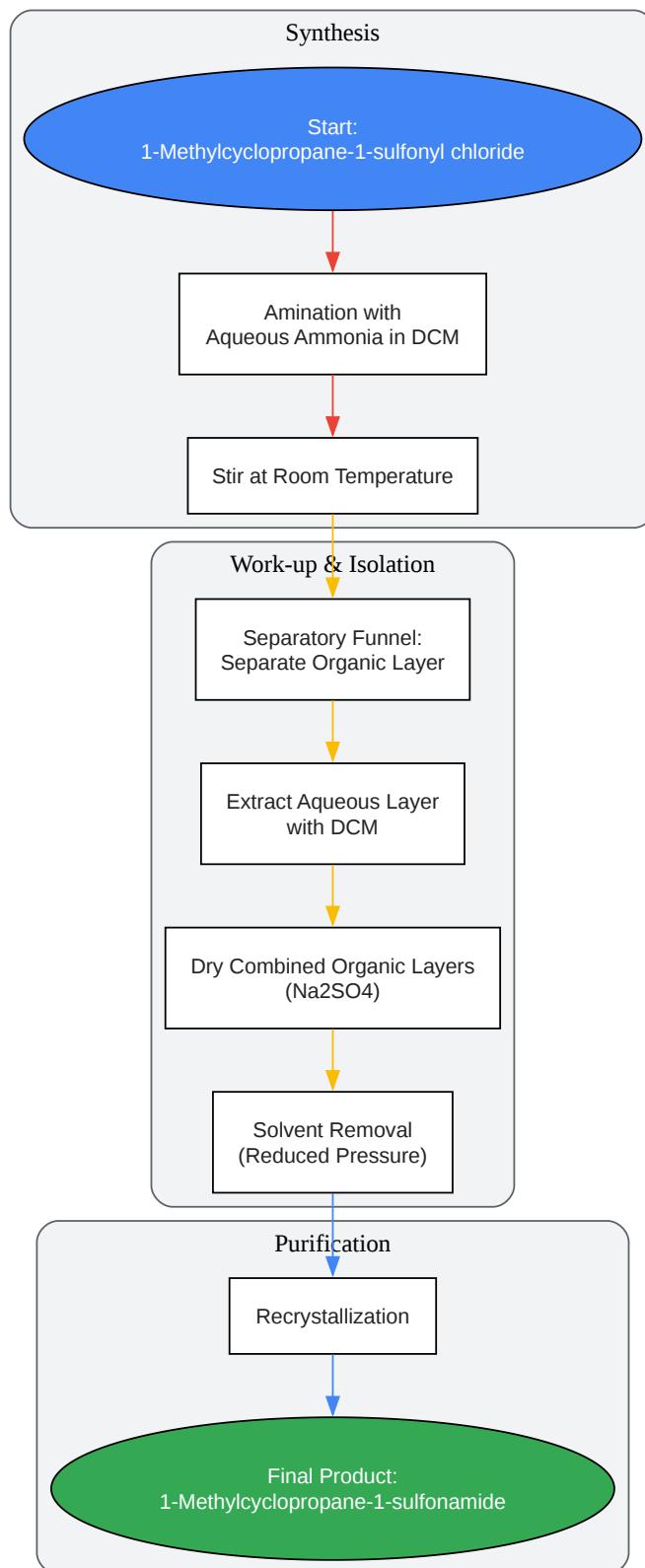
[Click to download full resolution via product page](#)

Figure 1: Proposed two-step synthesis of **1-Methylcyclopropane-1-sulfonamide**.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from procedures for analogous compounds and represents a viable method for the synthesis of **1-Methylcyclopropane-1-sulfonamide**.

Step 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride


This intermediate is commercially available, which is the recommended starting point. However, a hypothetical synthesis from 1-methylcyclopropanethiol is provided for completeness.

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylcyclopropanethiol in a suitable solvent such as dichloromethane (DCM).
- **Oxidative Chlorination:** The solution is cooled to 0 °C in an ice bath. An oxidizing and chlorinating agent, such as a mixture of N-chlorosuccinimide (NCS) and an aqueous solution of a chloride salt, is added dropwise while maintaining the temperature below 5 °C.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopropane-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **1-Methylcyclopropane-1-sulfonamide**

- **Reaction Setup:** A solution of 1-methylcyclopropane-1-sulfonyl chloride in an appropriate solvent (e.g., DCM or tetrahydrofuran) is prepared in a round-bottom flask and cooled to 0 °C.
- **Amination:** An excess of an ammonia source, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent, is added dropwise to the cooled solution with vigorous stirring. A white precipitate may form during the addition.

- Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) to afford **1-Methylcyclopropane-1-sulfonamide** as a solid.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the amination step.

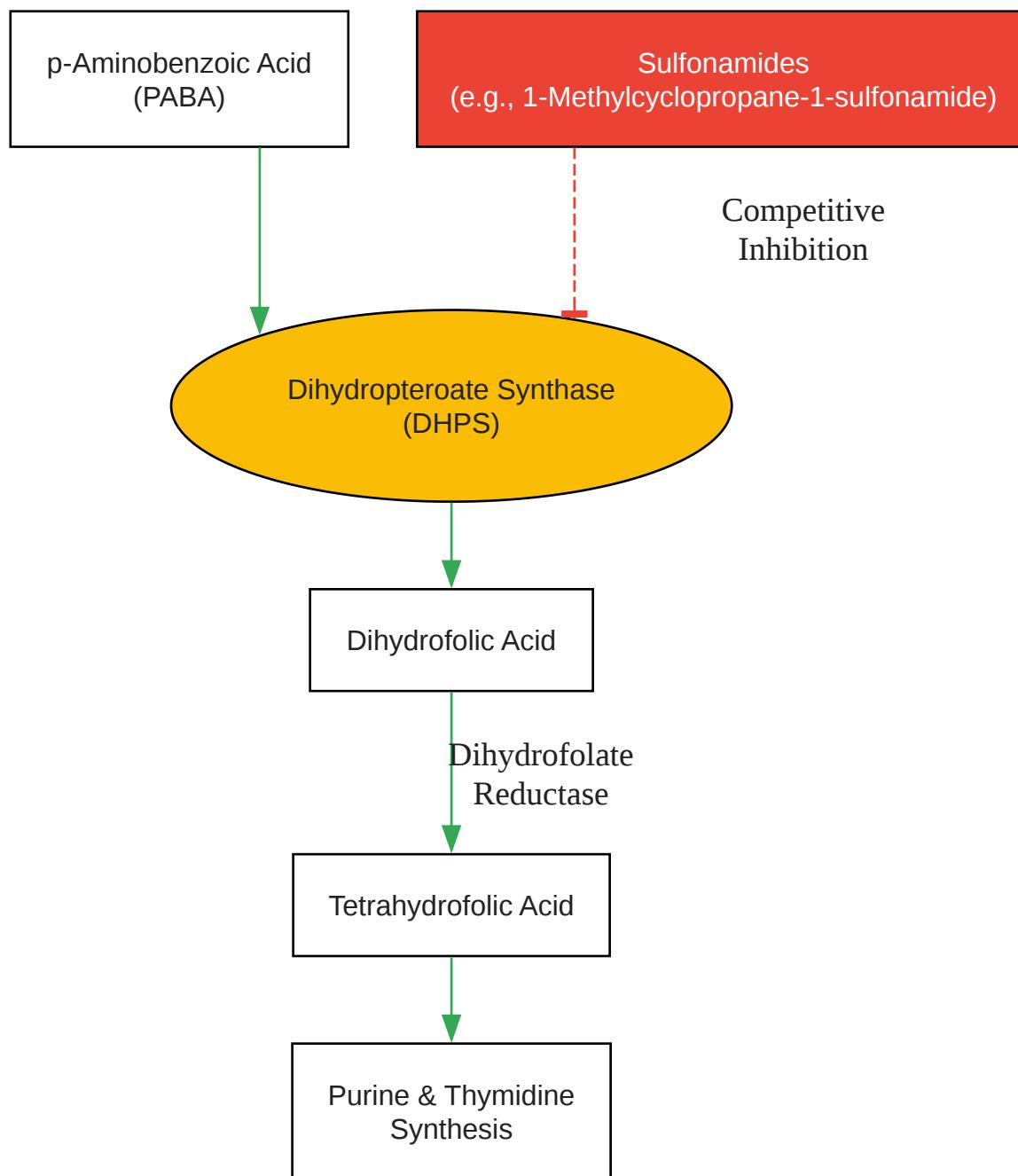
Chemical and Physical Properties

The known chemical and physical properties of **1-Methylcyclopropane-1-sulfonamide** are summarized in the table below. These data have been aggregated from various chemical databases and supplier information.

Property	Value	Reference(s)
IUPAC Name	1-methylcyclopropane-1-sulfonamide	[1]
Synonyms	1-Methylcyclopropanesulfonamide e, Glecaprevir metabolite M8	[1]
CAS Number	669008-26-8	[1]
Molecular Formula	C ₄ H ₉ NO ₂ S	[1]
Molecular Weight	135.19 g/mol	[1]
Appearance	White powder or yellow liquid	
Monoisotopic Mass	135.035400 Da	[1]
SMILES	CC1(CC1)S(=O)(=O)N	[1]
InChI Key	ATJVVVCODTXRAE-UHFFFAOYSA-N	[1]
XLogP3 (Computed)	-0.3	[1]
Boiling Point (Predicted)	246.4 °C at 760 mmHg	
Purity (Typical)	≥98%	
Storage	Room temperature, away from light	

Biological Properties and Signaling Pathways

Role as a Metabolite of Glecaprevir


The primary known biological relevance of **1-Methylcyclopropane-1-sulfonamide** is its role as a metabolite (M8) of Glecaprevir.^[1] Glecaprevir is a pangenotypic direct-acting antiviral agent that targets and inhibits the HCV NS3/4A protease, an enzyme crucial for viral replication.^[5] Glecaprevir is primarily eliminated through biliary-fecal excretion, with metabolism being a minor elimination pathway.^[5] While **1-Methylcyclopropane-1-sulfonamide** has been identified as a metabolite, there is currently a lack of publicly available data on its specific biological activity, including its potential to inhibit HCV protease or any off-target effects. Further pharmacological studies would be required to elucidate the activity profile of this metabolite.

General Properties of Sulfonamides

The sulfonamide functional group is a key structural feature of a broad class of drugs with diverse therapeutic applications, most notably as antimicrobial agents.^{[2][3]}

Hypothetical Mechanism of Action (Antibacterial)

As a sulfonamide-containing compound, it is plausible that **1-Methylcyclopropane-1-sulfonamide** could exhibit antibacterial properties. The general mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.^[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect.^[2] This pathway is a selective target as humans obtain folic acid from their diet.

[Click to download full resolution via product page](#)

Figure 3: General mechanism of action for sulfonamide antibiotics.

It is important to note that without direct experimental evidence, the antibacterial activity of **1-Methylcyclopropane-1-sulfonamide** remains speculative. The potency of such activity would depend on how the 1-methylcyclopropyl group influences the molecule's ability to bind to the active site of the DHPS enzyme.

Conclusion

1-Methylcyclopropane-1-sulfonamide is a compound of interest due to its structural features and its identity as a metabolite of the antiviral drug Glecaprevir. This guide has provided a comprehensive summary of its known properties and a plausible, detailed synthetic protocol based on established chemical reactions. While its physical and chemical properties are reasonably well-documented, its biological activity remains largely uncharacterized. The information presented herein serves as a foundational resource for researchers and professionals in drug development, highlighting the need for further investigation into the pharmacological profile of this molecule to fully understand its potential biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents
[patents.google.com]
- 5. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045804#synthesis-and-properties-of-1-methylcyclopropane-1-sulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com